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Selectivity Profile of PFI-1

The table below summarizes key experimental data on PFI-1's selectivity, demonstrating its high specificity

for its intended targets.

Target Class
Specific
Target/Family

Assay
Type

Potency
(IC50/KD/%Inhibition)

Result
Summary

Primary Target BET Bromodomains
(BRD2, BRD3,

BRD4, BRDT)

Alpha
Screen,

ITC [1] [2]
[3]

IC50: 98 nM (BRD2) [3];
KD: 47.4 nM (BRD4) [1]

High-affinity
binding [1] [2]

[3]

Off-Target:
Kinases

Panel of 50 human
kinases

Inhibition
Assay [2]

<20% inhibition @ 1 µM
[2]

Negligible
activity

Off-Target:
Kinases

Panel of 38 protein
kinases

Inhibition
Assay [3]

Negligible activity [3] Negligible
activity

Off-Target:
Bromodomains

CREBBP Thermal
Shift, ITC

[1] [2]

KD: 49.5 µM [2]; Weak Tm
shift @ 10 µM [2]

>350-fold
selective vs.

BET BRDs [2]
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Target Class
Specific
Target/Family

Assay
Type

Potency
(IC50/KD/%Inhibition)

Result
Summary

Off-Target:
Receptors

Panel of 15 ligand-

gated receptors, ion
channels,

transporters

CEREP

Assay [2]
[3]

<50% inhibition @ 10 µM

[2]

Negligible

activity

Experimental Protocols for Selectivity Screening

The high selectivity of PFI-1 was established using several robust and complementary experimental

methods:

Thermal Shift Assay (DSF): This method measures the stability of a protein when bound to a
compound. A significant increase in the protein's melting temperature (Tm shift) indicates binding.

PFI-1 was screened against a diverse panel of bromodomains at 10 µM, showing strong, dose-
dependent Tm shifts only for BET family bromodomains (e.g., +6.5°C for BRD4), with negligible shifts

for others like CREBBP and BAZ2B [2].
Direct Binding and Competition Assays:

Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed
during binding, providing precise dissociation constants (KD). ITC confirmed PFI-1 binds to

BRD4 with KD = 47.4 nM, while its affinity for CREBBP was over 300-fold weaker (KD = 49.5
µM) [1] [2].

Alpha Screen Assay: A competitive binding assay that uses luminescence to detect if a
compound displaces a known biotinylated peptide ligand. PFI-1 effectively displaced acetylated

histone peptides from BET bromodomains with IC50 values in the nanomolar range [1] [2].
Kinase Panel Profiling: PFI-1 was tested against panels of kinases (e.g., 50 kinases at 1 µM) in

activity assays. The compound showed less than 20% inhibition across the panel, confirming no
meaningful off-target activity against kinases [2] [3].

Mechanism of Action and Signaling Pathways

PFI-1 functions as a competitive inhibitor of acetylated lysine recognition. It mimics the natural

acetylated lysine residue on histones, binding to the conserved acetyl-lysine binding pocket in the

bromodomains of BET proteins (BRD2, BRD3, BRD4, BRDT) [1] [4]. This action disrupts the recruitment
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of BET proteins to acetylated chromatin, leading to the downregulation of key oncogenes and growth-

promoting genes, such as MYC and Aurora B kinase [1].

The following diagram illustrates the signaling pathway affected by PFI-1 and the experimental workflow

for profiling its selectivity.
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Research Context and Comparison to Other Probes

PFI-1 is recognized as one of several structurally diverse, unencumbered chemical probes for BET

proteins, alongside JQ1 and I-BET151 [4]. Its distinct dihydroquinazoline-2-one chemotype provides

researchers with a valuable alternative tool for probing BET biology [1] [4].

The rigorous selectivity profiling conducted on PFI-1 aligns with the standards for high-quality chemical

probes, which require comprehensive characterization to ensure that observed cellular phenotypes can be

reliably linked to the inhibition of the intended target [4].
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A Key Consideration for Your Research

Correctly Classifying the Tool Compound: The most important takeaway is that PFI-1 is a BET
bromodomain inhibitor, not a kinase inhibitor. Its primary off-target concern within the epigenetics

field would be other bromodomains, particularly CREBBP, against which it is highly selective. The
data clearly shows it is not a relevant compound for kinase off-target panels [2] [3]. When designing

experiments, it is crucial to reference its correct mechanism to avoid misinterpretation of results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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